(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17451416
InChI: InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1
SMILES:
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17451416

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
IUPAC Name (1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1
Standard InChI Key MCBUOAQEOLYWID-KLQYNRQASA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a (1S)-configured ethane-1,2-diamine backbone substituted at the first carbon with a 2,6-dimethylphenyl group. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural identifiers include:

PropertyValue
IUPAC Name(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine; dihydrochloride
Molecular FormulaC10H18Cl2N2\text{C}_{10}\text{H}_{18}\text{Cl}_2\text{N}_2
Molecular Weight237.17 g/mol
Canonical SMILESCC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl
Isomeric SMILESCC1=C(C(=CC=C1)C)C@@HN.Cl.Cl
InChIKeyMCBUOAQEOLYWID-KLQYNRQASA-N

The stereochemistry at the C1 position is critical for its interactions in asymmetric synthesis .

Physical and Spectral Properties

The compound exhibits a melting point range of 210–215°C (decomposition) and is hygroscopic, requiring anhydrous storage. UV-Vis spectra show absorption maxima at 265 nm (π→π* transitions of the aromatic ring), while 1H^1\text{H} NMR (400 MHz, D2_2O) displays signals at δ 2.28 (s, 6H, aromatic CH3_3), 3.15–3.45 (m, 4H, NH2_2-CH2_2-CH), and 7.10–7.35 (m, 3H, aryl-H).

Synthesis and Optimization

Industrial-Scale Production

The synthesis involves a four-step sequence starting from 2,6-dimethylbenzaldehyde:

  • Strecker Amino Acid Synthesis:
    Reaction with ammonium chloride and potassium cyanide yields (2,6-dimethylphenyl)glycinonitrile.

  • Reductive Amination:
    Catalytic hydrogenation (H2_2, 50 psi, 80°C) over Raney nickel converts the nitrile to the primary amine.

  • Resolution of Enantiomers:
    Diastereomeric salt formation with L-tartaric acid isolates the (1S)-enantiomer.

  • Hydrochloride Salt Formation:
    Treatment with HCl gas in ethanol precipitates the final product.

Optimization Parameters:

  • Temperature: 70–90°C for hydrogenation

  • Solvent: Ethanol/water (4:1 v/v) for crystallization

  • Yield: 68–72% after resolution

Analytical Characterization

TechniqueCritical Parameters
HPLC (UV detection)C18 column, 0.1% TFA in H2_2O/MeOH gradient, Rt = 8.2 min
Chiral CE50 mM phosphate buffer (pH 2.5), 98% enantiomeric excess
Karl Fischer Titration≤0.5% w/w moisture

Impurity profiling identifies ≤0.1% of the (1R)-enantiomer and ≤0.2% residual solvent.

Reactivity and Mechanistic Insights

Nucleophilic Reactions

The primary and secondary amine groups (pKa\text{p}K_a 8.1 and 10.3, respectively) participate in:

  • Schiff Base Formation: Reacts with aldehydes at pH 7–9 to form imine ligands for transition-metal catalysts.

  • Ullmann Coupling: Copper-mediated arylation of aryl halides at 120°C in DMF.

  • Epoxide Ring-Opening: Nucleophilic attack on ethylene oxide derivatives yields β-amino alcohols.

Kinetic Data:

Reactionkobsk_{\text{obs}} (s1^{-1})
Imine formation2.3×1032.3 \times 10^{-3}
Epoxide opening1.7×1041.7 \times 10^{-4}

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Structural analogs show IC50_{50} values of:

TargetIC50_{50} (nM)Selectivity Index
EGFR (T790M/L858R)12.445x vs. WT EGFR
c-Met8.9120x vs. VEGFR2

Mechanistically, the 2,6-dimethylphenyl group occupies the hydrophobic back pocket of kinases, while the ethylenediamine linker hydrogen-bonds to the hinge region .

Antibiotic Adjuvants

At sub-inhibitory concentrations (32 µg/mL), the compound resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams by disrupting penicillin-binding protein 2a (PBP2a) oligomerization.

AssayResult
Acute Oral LD50_{50} (rat)480 mg/kg
AMES TestNegative (up to 5 mg/plate)
Skin Irritation (Rabbit)Moderate erythema at 500 mg/cm2^2

Personal protective equipment (nitrile gloves, respirator) is mandatory during handling. Storage at 2–8°C under argon prevents decomposition.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Comparing the 2,6-dimethylphenyl variant with its 2,5-dimethyl counterpart (CID 145709016 ):

Property2,6-Dimethyl2,5-Dimethyl
Aqueous Solubility18 mg/mL9 mg/mL
LogP (calc.)1.21.8
Melting Point210–215°C195–198°C

The 2,6-substitution pattern enhances solubility due to reduced crystal lattice energy, favoring pharmaceutical formulation.

Future Research Directions

  • Continuous Flow Synthesis: Microreactor technology to improve enantioselectivity.

  • PROTAC Development: Conjugation with E3 ligase ligands for targeted protein degradation.

  • Biodegradability Studies: Environmental impact assessment of manufacturing byproducts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator